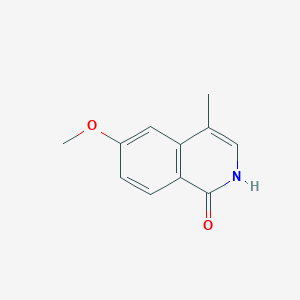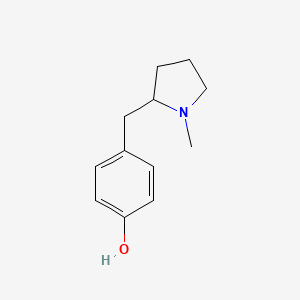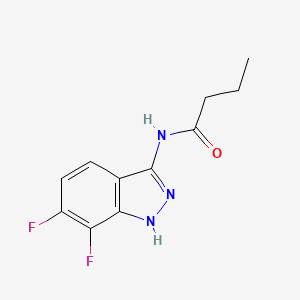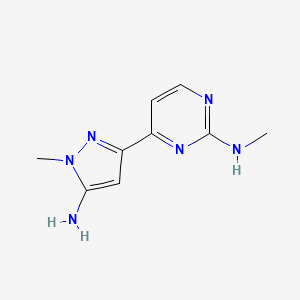
3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide
Übersicht
Beschreibung
3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide: is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with an amino group at the 3-position, a phenyl group at the 6-position, and a carboxamide group at the 2-position, where the nitrogen of the carboxamide is bonded to a phenylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-6-phenylpyrazine-2-carboxylic acid with benzylamine under dehydrating conditions can yield the desired compound. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group at the 3-position can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group at the 6-position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: Due to its potential biological activities, this compound is being explored as a lead compound in drug discovery. It is being investigated for its potential use in treating infections and cancer .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Wirkmechanismus
The mechanism of action of 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in bacteria, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes .
Vergleich Mit ähnlichen Verbindungen
- 3-amino-6-phenylpyrazine-2-carboxamide
- 3-amino-6-(4-methylphenyl)pyrazine-2-carboxamide
- 3-amino-6-(4-chlorophenyl)pyrazine-2-carboxamide
Comparison: Compared to similar compounds, 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide exhibits unique properties due to the presence of the phenylmethyl group. This substitution can influence its biological activity, making it more potent in certain applications. Additionally, the phenylmethyl group can enhance the compound’s solubility and stability, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C18H16N4O |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C18H16N4O/c19-17-16(18(23)21-11-13-7-3-1-4-8-13)22-15(12-20-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,19,20)(H,21,23) |
InChI-Schlüssel |
NGTVFGMXCVIGEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CN=C2N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-2-ethyl-9-methyl-13-(phenoxymethyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8428210.png)










